N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound acts as an agonist for the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . The compound also exhibits auxin-like physiological functions and is recognized by TIR1 .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is crucial for plant growth and development . It enhances auxin response reporter’s transcriptional activity and down-regulates the expression of root growth-inhibiting genes .
Result of Action
The result of the compound’s action is the promotion of root growth in plants . It achieves this by enhancing root-related signaling responses and down-regulating the expression of root growth-inhibiting genes .
Biochemical Analysis
Biochemical Properties
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase (COX) enzymes. Studies have shown that compounds with similar structures exhibit potent inhibitory activity against COX-1 and COX-2 enzymes . The interaction with these enzymes involves the binding of the benzodioxole moiety to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Cellular Effects
This compound has been observed to exert various effects on different cell types. In cancer cell lines, compounds with similar structures have demonstrated cytotoxic activity, leading to cell cycle arrest and apoptosis . This compound influences cell signaling pathways, particularly those involved in inflammation and cell proliferation. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active sites of COX enzymes, leading to their inhibition . This inhibition results in a decrease in the production of pro-inflammatory prostaglandins. Additionally, the compound may interact with other biomolecules, such as tubulin, affecting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation over time . Long-term studies have indicated sustained inhibition of COX enzymes and consistent cytotoxic effects on cancer cells, suggesting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated and conjugated with glucuronic acid, facilitating its excretion. Enzymes such as cytochrome P450 play a crucial role in its metabolism, affecting its bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific tissues. Its distribution is influenced by factors such as lipid solubility and molecular size.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is modulated by its localization, with nuclear localization enhancing its effects on gene expression and cytoplasmic localization influencing its interactions with enzymes and other proteins. Post-translational modifications, such as phosphorylation, may also affect its targeting to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide typically involves multi-step organic reactions. One common route includes the condensation of benzo[d][1,3]dioxole derivatives with appropriate amines and carboxylic acid derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dichloromethane, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
- 1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl)diselane
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzo[d][1,3]dioxole moiety with a hydroxypropyl and ethoxybenzamide group allows for versatile applications and interactions with various molecular targets .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-2-23-16-6-4-3-5-14(16)19(22)20-10-9-15(21)13-7-8-17-18(11-13)25-12-24-17/h3-8,11,15,21H,2,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQHMMUKJHXMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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